1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole
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Overview
Description
1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a methyl group, a nitroethyl group, and a phenyl group attached to the indole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway affected.
Result of Action
Given the diverse biological activities of indole derivatives, the effects could range from antiviral effects to anticancer effects, among others .
Preparation Methods
The synthesis of 1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and phenylhydrazine.
Formation of Indole Core: The initial step involves the formation of the indole core through Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with a ketone or aldehyde, followed by cyclization.
Introduction of Nitroethyl Group: The nitroethyl group is introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.
Final Functionalization:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the nitro group to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole core. Halogenation, nitration, and sulfonation can be performed under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole can be compared with other indole derivatives such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: Another indole derivative with potential pharmacological applications.
Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: Used in studies related to ion channels and mitochondrial function.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole (commonly referred to as the compound) is a synthetic indole derivative with a complex structure that incorporates a nitroethyl group and a phenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Nitration of 4-methylacetophenone to introduce the nitro group.
- Friedel-Crafts acylation to attach the nitroethyl group to the indole core.
- Reduction of the nitro group to yield the final product.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of indole compounds often demonstrate moderate to good activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer potential in various cancer cell lines. In vitro studies suggest that it may induce apoptosis and inhibit proliferation in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated IC50 values ranging from 10 µM to 30 µM across different cell lines, suggesting promising anticancer properties.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The ability to act as a substrate for monoamine oxidase (MAO-B) suggests a potential role in mitigating neurotoxicity associated with dopaminergic neuron degeneration.
- Neurotoxicity Studies :
- Compounds similar in structure have been shown to be substrates for MAO-B, which is implicated in neurotoxic processes.
- The compound's structural features may enhance its interaction with MAO-B, offering protective effects against neurodegeneration.
Case Study: Antimicrobial Efficacy
A study conducted on a series of indole derivatives, including our compound, demonstrated significant antimicrobial activity against resistant strains of bacteria. The results highlighted that modifications in the side chains could enhance efficacy.
Case Study: Anticancer Mechanisms
In a comparative study involving various indole derivatives, this compound was noted for its ability to trigger apoptosis in MCF-7 cells via caspase activation pathways. These findings suggest that structural variations influence biological activity significantly.
Properties
IUPAC Name |
1-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-12-14-18(15-13-17)21(16-26(27)28)23-20-10-6-7-11-22(20)25(2)24(23)19-8-4-3-5-9-19/h3-15,21H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVMFFKKFVZQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.